2-((2-Hydroxyethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid
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Overview
Description
2-[(2-HYDROXYETHYL)AMINO]-3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOIC ACID is an organic compound with a unique structure that includes both hydroxyl and amino functional groups. This compound is known for its solubility in water and stability under various conditions. It is a white to pale yellow solid and has significant applications in various fields due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-HYDROXYETHYL)AMINO]-3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOIC ACID typically involves the reaction of propanoic acid derivatives with 2-hydroxyethylamine and 3-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.
Catalyst: Acid or base catalysts may be used to speed up the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-HYDROXYETHYL)AMINO]-3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-[(2-HYDROXYETHYL)AMINO]-3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which 2-[(2-HYDROXYETHYL)AMINO]-3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOIC ACID exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-HYDROXYETHYL)AMINO]-3-[(4-HYDROXYPHENYL)CARBAMOYL]PROPANOIC ACID
- 2-[(2-HYDROXYETHYL)AMINO]-3-[(3-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID
Uniqueness
What sets 2-[(2-HYDROXYETHYL)AMINO]-3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOIC ACID apart is its specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications.
Properties
Molecular Formula |
C12H16N2O5 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-(3-hydroxyanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H16N2O5/c15-5-4-13-10(12(18)19)7-11(17)14-8-2-1-3-9(16)6-8/h1-3,6,10,13,15-16H,4-5,7H2,(H,14,17)(H,18,19) |
InChI Key |
MZHJYTYGHIDLJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CC(C(=O)O)NCCO |
Origin of Product |
United States |
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